(1s,3s)-1-bromo-3-ethoxycyclobutane, cis
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Overview
Description
(1S,3S)-1-Bromo-3-ethoxycyclobutane, cis, is a stereoisomer of cyclobutane with specific substituents at the 1 and 3 positions The “cis” designation indicates that the substituents are on the same side of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-1-bromo-3-ethoxycyclobutane, cis, typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane, which is then functionalized to introduce the bromo and ethoxy groups.
Bromination: The bromination of cyclobutane can be achieved using bromine (Br₂) in the presence of a radical initiator such as light or heat to form 1-bromocyclobutane.
Ethoxylation: The introduction of the ethoxy group can be performed via a nucleophilic substitution reaction. This involves reacting 1-bromocyclobutane with sodium ethoxide (NaOEt) under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (1S,3S)-1-Bromo-3-ethoxycyclobutane, cis, can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert the bromo group to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents like ethanol or water.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products:
Substitution: Depending on the nucleophile, products can include 1-ethoxy-3-hydroxycyclobutane, 1-ethoxy-3-cyanocyclobutane, etc.
Elimination: Formation of ethoxy-substituted alkenes.
Oxidation: Formation of ethoxy-substituted aldehydes or acids.
Reduction: Formation of 1-ethoxycyclobutane.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: Its cis configuration makes it a valuable compound for studying stereochemical effects in reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the synthesis of biologically active compounds, including drug candidates.
Biochemical Studies: Used in studies to understand the interaction of cyclobutane derivatives with biological molecules.
Industry:
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (1S,3S)-1-bromo-3-ethoxycyclobutane, cis, exerts its effects depends on the specific reactions it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism.
Elimination Reactions: The compound undergoes a β-elimination to form an alkene, typically through an E2 mechanism.
Oxidation and Reduction: These reactions involve electron transfer processes that alter the oxidation state of the compound.
Comparison with Similar Compounds
(1R,3R)-1-Bromo-3-ethoxycyclobutane, trans: The trans isomer with substituents on opposite sides of the ring.
1-Bromo-3-methoxycyclobutane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-3-chlorocyclobutane: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness:
Stereochemistry: The cis configuration of (1S,3S)-1-bromo-3-ethoxycyclobutane, cis, imparts unique stereochemical properties that can influence its reactivity and interactions with other molecules.
Functional Groups: The combination of bromo and ethoxy groups provides a distinct set of chemical properties and reactivity patterns.
This detailed overview covers the essential aspects of this compound, including its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
53778-40-8 |
---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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